thieno[3,2-b]thiophene-2-thiol
Description
Properties
CAS No. |
2648957-03-1 |
|---|---|
Molecular Formula |
C6H4S3 |
Molecular Weight |
172.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Thieno 3,2 B Thiophene 2 Thiol and Its Precursors
De Novo Construction of the Thieno[3,2-b]thiophene (B52689) Core
The construction of the thieno[3,2-b]thiophene core is a central goal in the synthesis of advanced organic materials. beilstein-archives.org A primary strategy for its synthesis involves the annulation, or ring-forming, reaction where a second thiophene (B33073) ring is built onto an existing, suitably functionalized thiophene precursor. beilstein-archives.orgmdpi.com Methodologies for this construction are diverse, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. These approaches aim to provide efficient access to multisubstituted thieno[3,2-b]thiophene derivatives, which are crucial for tuning the electronic and physical properties of materials. nih.gov
Annulation reactions represent a fundamental approach to building the thieno[3,2-b]thiophene bicyclic system. beilstein-archives.org This strategy involves the formation of a new ring fused to a pre-existing one. In the context of thieno[3,2-b]thiophene synthesis, this typically means constructing a second thiophene ring onto a starting thiophene molecule. mdpi.com These methods are advantageous for creating specifically substituted derivatives by carefully choosing the functional groups on the initial thiophene ring and the cyclizing reagent.
The cyclization of appropriately substituted thiophene derivatives is a widely used and effective method for synthesizing the thieno[3,2-b]thiophene core. wikipedia.org This approach generally begins with a thiophene molecule bearing functional groups that can react intramolecularly to form the second fused thiophene ring.
One notable example is the Fiesselmann thiophene synthesis, which has been adapted for the construction of thieno[3,2-b]thiophene derivatives. researchgate.netnih.gov This method involves the condensation of 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base like potassium tert-butoxide. researchgate.netnih.gov The reaction proceeds to form 3-hydroxythieno[3,2-b]thiophene-2-carboxylates. Subsequent saponification and decarboxylation of these esters can yield the corresponding thieno[3,2-b]thiophen-3(2H)-ones. nih.gov
Another common strategy involves the cyclization of 3-alkylthio-substituted thiophenes. researchgate.net These precursors can be generated by treating thiophen-3-yl lithium intermediates with sulfur and an alkylating agent. researchgate.net The subsequent base-promoted intramolecular cyclization of the 3-alkylthio substituent, which contains an appropriate electron-withdrawing group, leads to the formation of the second thiophene ring, completing the thieno[3,2-b]thiophene framework. beilstein-archives.orgmdpi.com
Table 1: Fiesselmann Synthesis of Aryl-Substituted Thieno[3,2-b]thiophenes
| Starting Material | Product | Yield |
|---|---|---|
| 5-Aryl-3-chlorothiophene-2-carboxylates | 5-Aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates | High |
| 4-Aryl-3-chlorothiophene-2-carboxylates | 6-Aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates | High |
Data sourced from multiple studies on Fiesselmann synthesis adaptations. nih.gov
Cascade cyclization strategies offer a more step-efficient approach to the thieno[3,2-b]thiophene core by forming multiple bonds in a single synthetic operation. nih.govnih.gov A recently developed protocol utilizes the bisulfur cyclization of alkynyl diols to produce multisubstituted thieno[3,2-b]thiophenes in moderate to good yields. nih.govnih.gov
In this method, an alkynyl diol is treated with a sulfur source, such as a combination of I2 and Na2S2O3. nih.gov The reaction proceeds through a cascade of events, likely involving the formation of sulfur radical intermediates, which then add to the alkyne. nih.gov This is followed by cyclization and dehydration to form the aromatic bicyclic system. nih.govnih.gov This strategy is notable for its efficiency, avoiding the multi-step syntheses that often start from halogenated thiophenes. nih.gov
Table 2: Cascade Bisulfur Cyclization of Alkynyl Diols
| Alkynyl Diol Substrate | Sulfur Source | Product | Yield |
|---|---|---|---|
| 2,5-Dimethylhex-3-yne-2,5-diol | I2/Na2S2O3 | 3,6-Dimethylthieno[3,2-b]thiophene | Good |
| Various substituted alkynyl diols | I2/Na2S2O3 | Corresponding substituted thieno[3,2-b]thiophenes | Moderate to Good |
This table summarizes findings from a step-efficient protocol for thieno[3,2-b]thiophene synthesis. nih.gov
Nucleophilic aromatic substitution (SNAr) provides a powerful route to the thieno[3,2-b]thiophene core, particularly when starting with highly functionalized thiophenes. mdpi.com This strategy typically involves a thiophene ring activated by electron-withdrawing groups, which facilitates the displacement of a leaving group by a sulfur nucleophile. mdpi.comresearchgate.net
A common approach uses 3-halothiophenes bearing an electron-withdrawing group at the C-2 position as substrates. mdpi.com The halogen atom is substituted by an S-nucleophile, such as a thioglycolic acid ester, in the presence of a base. This substitution is followed by a base-promoted intramolecular cyclization (e.g., Dieckmann condensation) to construct the second thiophene ring. mdpi.com
More recently, an efficient strategy has been developed using 3-nitrothiophenes containing carbonyl groups at the C-2 and C-5 positions. researchgate.netmdpi.com The nitro group, being a strong electron-withdrawing group, readily undergoes nucleophilic substitution with various thiolates (e.g., thiophenols, thioglycolates). researchgate.netmdpi.com The resulting 3-sulfenylthiophene intermediates, which possess moieties like -SCH2CO2Alk or -SCH2COMe, can then be cyclized using sodium alcoholates to afford 2,3,5-trisubstituted thieno[3,2-b]thiophene derivatives. mdpi.com In some cases, the reaction of a substrate like methyl 5-formyl-4-nitrothiophene-2-carboxylate with methyl thioglycolate can directly form the disubstituted thieno[3,2-b]thiophene product in one pot. researchgate.netmdpi.com
Table 3: SNAr Reaction of 3-Nitrothiophene (B186523) with Methyl Thioglycolate
| Base | Solvent | Yield of 3-sulfenylthiophene intermediate |
|---|---|---|
| KOH | Dioxane | 30% |
| LiOH | Dioxane | 25% |
| K2CO3 | Acetone | High |
| Cs2CO3 | Acetone | High |
Optimal conditions were found using alkali metal carbonates in polar aprotic solvents. mdpi.com
Transition-metal catalysis, particularly using palladium (Pd), has become an indispensable tool for the synthesis of complex aromatic systems, including thieno[3,2-b]thiophenes. nih.govresearchgate.net These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the construction of elaborately substituted thieno[3,2-b]thiophene derivatives that might be difficult to access through other routes. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a prominent palladium-catalyzed method used to form carbon-carbon bonds between aryl halides or triflates and organoboron compounds. thieme-connect.com This reaction has been extensively applied to the synthesis of aryl-substituted thieno[3,2-b]thiophenes, which are important for tuning the properties of organic electronic materials. nih.govthieme-connect.com
A key strategy involves the programmed, site-selective Suzuki-Miyaura reactions of polybrominated thieno[3,2-b]thiophenes. thieme-connect.com For instance, starting with 2,3,5,6-tetrabromothieno[3,2-b]thiophene (B54379), it is possible to achieve selective coupling at the C2 and C5 positions, which are more reactive than the C3 and C6 positions. thieme-connect.com By controlling the stoichiometry of the arylboronic acid, one can synthesize mono-, di-, or tetra-aryl-substituted thieno[3,2-b]thiophenes. thieme-connect.com For example, reacting 2,3,5,6-tetrabromothieno[3,2-b]thiophene with 1.2 equivalents of an arylboronic acid in the presence of a Pd(PPh3)4 catalyst selectively yields 2-aryl-3,5,6-tribromothieno[3,2-b]thiophenes. thieme-connect.com Using 2.2 equivalents leads to the formation of symmetrical 2,5-diaryl-3,6-dibromothieno[3,2-b]thiophenes. thieme-connect.com This controlled approach allows for the systematic construction of complex, functionalized molecules based on the thieno[3,2-b]thiophene core. thieme-connect.com
Table 4: Site-Selective Suzuki-Miyaura Coupling of Tetrabromothieno[3,2-b]thiophene
| Arylboronic Acid Equivalents | Product | Selectivity | Yield |
|---|---|---|---|
| 1.2 | 2-Aryl-3,5,6-tribromothieno[3,2-b]thiophene | High (at C2) | 25-80% |
| 2.2 | 2,5-Diaryl-3,6-dibromothieno[3,2-b]thiophene | High (at C2, C5) | 30-70% |
| >4.0 | Tetraarylthieno[3,2-b]thiophene | Full substitution | Good |
Yields vary depending on the specific arylboronic acid used. The catalyst of choice is often Pd(PPh3)4. thieme-connect.com
Transition-Metal-Catalyzed Approaches (e.g., Pd-Catalyzed Reactions)
Stille Cross-Coupling
The Stille cross-coupling reaction is a versatile and widely utilized method for the formation of carbon-carbon bonds, and it has been effectively applied to the synthesis of thieno[3,2-b]thiophene precursors. nih.govresearchgate.net This palladium-catalyzed reaction typically involves the coupling of an organotin compound (organostannane) with an organic halide or triflate. wikipedia.orgscienceopen.com
In the context of thieno[3,2-b]thiophene synthesis, the Stille reaction can be employed to construct the fused ring system itself or to append various substituents onto a pre-existing thienothiophene core. For instance, a common strategy involves the coupling of a suitably functionalized tin-containing thiophene with a halogenated thiophene to build the bicyclic structure. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). core.ac.uk
An example of this methodology is the synthesis of thieno[3,2-b]thiophene-based polymers, which are of interest for applications in organic electronics. In such syntheses, a dibrominated thieno[3,2-b]thiophene monomer can be coupled with a distannylated aromatic comonomer in a Stille polycondensation reaction to yield a high-molecular-weight polymer. core.ac.uk Similarly, small molecules featuring the thieno[3,2-b]thiophene core can be prepared by coupling a stannylated thienothiophene with an aryl halide, allowing for the introduction of various functional groups. nih.gov
The general mechanism of the Stille coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reaction tolerates a wide variety of functional groups and has proven to be a reliable method for synthesizing complex molecules containing the thieno[3,2-b]thiophene scaffold. rsc.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
|---|---|---|---|
| 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene | Aryl Dibromide | Pd(PPh₃)₄, Toluene, Reflux | Thieno[3,2-b]thiophene-based Polymer |
| 2-(Tributylstannyl)thieno[3,2-b]thiophene | Aryl Iodide | PdCl₂(PPh₃)₂, THF, Reflux | 2-Aryl-thieno[3,2-b]thiophene |
Introduction of the Thiol Moiety and Functionalization at Position 2
Once the thieno[3,2-b]thiophene core is synthesized, the next crucial step is the introduction of the thiol group at the 2-position. This can be achieved through several methods, primarily involving the functionalization of a pre-activated precursor or through direct thiolation.
A common and straightforward approach to introduce a thiol group is through the nucleophilic substitution of a halogen atom on the thieno[3,2-b]thiophene ring. researchgate.net Typically, 2-bromo-thieno[3,2-b]thiophene serves as a key intermediate. This compound can be reacted with a variety of sulfur nucleophiles.
For example, treatment of 2-bromo-thieno[3,2-b]thiophene with a sulfide (B99878) salt, such as sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH), can displace the bromide to form the corresponding thiolate, which upon acidic workup yields thieno[3,2-b]thiophene-2-thiol. Alternatively, reagents like thiourea (B124793) can be used, which initially form an isothiouronium salt that is subsequently hydrolyzed to the thiol.
Another related strategy involves the nucleophilic aromatic substitution (SNAr) on thiophene precursors that are activated by electron-withdrawing groups. For instance, 3-nitrothiophene derivatives can react with various thiolates, displacing the nitro group to form a thioether. mdpi.comokayama-u.ac.jp This thioether can then be a precursor for further transformations, and the subsequent cyclization can lead to the formation of the thieno[3,2-b]thiophene ring with a sulfur-containing substituent already in place. mdpi.comokayama-u.ac.jp This method provides an efficient route to functionalized thienothiophenes. mdpi.comokayama-u.ac.jp
| Starting Material | Sulfur Nucleophile | Intermediate | Final Product |
|---|---|---|---|
| 2-Bromo-thieno[3,2-b]thiophene | Sodium Hydrosulfide (NaSH) | Sodium thieno[3,2-b]thiophene-2-thiolate | This compound |
| 2-Bromo-thieno[3,2-b]thiophene | Thiourea, followed by hydrolysis | Thieno[3,2-b]thiophene-2-isothiouronium salt | This compound |
| Dimethyl 3-nitrothiophene-2,5-dicarboxylate | Methyl thioglycolate | 3-(Methoxycarbonylmethylthio)thiophene derivative | Functionalized thieno[3,2-b]thiophene |
Direct thiolation methods involve the formation of a C-S bond by activating a C-H bond on the thieno[3,2-b]thiophene ring, thus avoiding the need for pre-halogenation of the substrate. These methods are highly desirable from a green chemistry perspective as they reduce the number of synthetic steps and avoid the use of halogenated compounds.
One emerging technique is electrochemical dehydrogenative C-S coupling. researchgate.net This method allows for the direct formation of a C-S bond through a C-H/S-H cross-coupling reaction. In this process, an electrochemical cell is used to oxidize both the thieno[3,2-b]thiophene and a thiol, leading to the formation of a new C-S bond under mild, transition-metal-free conditions. This approach offers high atom economy as the only byproduct is hydrogen gas. researchgate.net While still a developing area, electrochemical synthesis represents a promising route for the direct thiolation of heterocycles like thieno[3,2-b]thiophene.
Other direct C-H functionalization reactions, often catalyzed by transition metals like palladium, have been developed for the arylation of thieno[3,2-b]thiophenes and could potentially be adapted for thiolation. mdpi.combeilstein-journals.org These reactions proceed by the catalytic cleavage of a C-H bond and subsequent bond formation with a suitable coupling partner.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. The focus is on developing methods that are more efficient, use less hazardous materials, and generate minimal waste.
Cascade or tandem reactions are excellent examples of step-efficient protocols. A reported synthesis of substituted thieno[3,2-b]thiophenes utilizes a cascade cyclization of alkynyl diol derivatives. researchgate.net This method allows for the construction of the complex heterocyclic core in a single, well-orchestrated reaction sequence, avoiding the isolation of multiple intermediates.
Direct C-H activation/thiolation methods, as discussed previously, are also inherently step-efficient. researchgate.net By eliminating the need for pre-functionalization (e.g., halogenation) and subsequent substitution, these methods shorten the synthetic sequence significantly.
While transition metals like palladium are highly effective catalysts for many of the reactions used to synthesize thieno[3,2-b]thiophenes, they are often expensive, toxic, and can be difficult to completely remove from the final product. Consequently, there is a growing interest in developing transition-metal-free synthetic routes. nih.gov
The Fiesselmann thiophene synthesis offers a metal-free approach to constructing the thieno[3,2-b]thiophene core. nih.govorganic-chemistry.org This method involves the condensation of 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base like potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution followed by an intramolecular condensation to form the fused ring system. nih.govorganic-chemistry.org
Another transition-metal-free strategy involves the reaction of substituted buta-1-enes with potassium sulfide. organic-chemistry.org This method achieves the formation of the thiophene ring through the cleavage of multiple C-H bonds and the formation of two C-S bonds in a sulfuration/annulation process. organic-chemistry.org Additionally, the use of elemental sulfur with alkynols provides a metal-free pathway to substituted thiophenes, which can be precursors to thieno[3,2-b]thiophenes. These approaches align with green chemistry principles by avoiding the use of heavy metal catalysts.
| Methodology | Key Features | Green Chemistry Aspects |
|---|---|---|
| Stille Cross-Coupling | Versatile C-C bond formation; uses organotin reagents. | Can be high yielding but uses toxic tin reagents and a palladium catalyst. |
| Nucleophilic Substitution | Uses halogenated precursors and sulfur nucleophiles. | Relatively simple but requires pre-functionalization, generating waste. |
| Direct C-H Thiolation | Electrochemical or catalytic activation of C-H bonds. | High atom and step economy; avoids halogenated intermediates. |
| Fiesselmann Synthesis | Base-mediated condensation. | Transition-metal-free. |
Scale-Up Potential and Process Optimization in this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of the scale-up potential of existing synthetic methodologies and rigorous process optimization to ensure economic viability, safety, and consistent product quality. While specific large-scale production data for this compound is not extensively published, the scalability of synthetic routes for related aromatic thiols and thieno[3,2-b]thiophene derivatives provides a framework for assessing the challenges and opportunities in its large-scale manufacturing.
Key considerations for the scale-up of this compound production include the availability and cost of starting materials, the efficiency and safety of the synthetic route, and the ease of purification. One promising approach for the scalable synthesis of heteroaromatic thiols involves the reaction of heteroaromatic halides with thiourea. urfu.ru This method is noted for its high yields (77-95%), relatively short reaction times (4-6 hours), and the ability to produce column-free isolable products, making it amenable to gram and potentially kilogram scale synthesis. urfu.ru
Another strategy with high scale-up potential is the Newman-Kwart Rearrangement, a three-step method for synthesizing thiophenols from the corresponding phenols. diva-portal.org This metal-free synthesis is known for its high yields and ease of scaling, which are critical factors for industrial production. diva-portal.org
Process Optimization
Process optimization is crucial for enhancing the efficiency and cost-effectiveness of this compound production. This involves a systematic investigation of various reaction parameters to identify the optimal conditions that maximize yield and purity while minimizing costs and environmental impact.
| Purification Methods | Development of scalable and efficient purification techniques such as crystallization or distillation to replace chromatographic methods. | Crucial for achieving the desired product purity at an industrial scale while minimizing costs. |
One published method for the synthesis of thieno[3,2-b]thiophene derivatives involves the reaction of 3-nitrothiophene-2,5-dicarboxylates with thiols in the presence of a base. mdpi.com The optimization of this reaction has been explored by varying bases and solvents, demonstrating the importance of these parameters on the reaction outcome. mdpi.com
Table 2: Optimization of Reaction Conditions for a Precursor to Thieno[3,2-b]thiophene Derivatives
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | Acetone | 70 | 93 |
| 2 | Na₂CO₃ | Acetone | 70 | 85 |
| 3 | Et₃N | Acetone | 70 | 60 |
| 4 | K₂CO₃ | Acetonitrile | 80 | 91 |
Data adapted from a study on the synthesis of thieno[3,2-b]thiophene derivatives. mdpi.com
Advanced Manufacturing Techniques
Modern manufacturing techniques such as flow chemistry offer significant advantages for the scale-up of heterocyclic compound synthesis. researchgate.net Flow reactors provide enhanced control over reaction parameters, improved heat and mass transfer, and increased safety, particularly for highly reactive or exothermic processes. researchgate.net The implementation of flow chemistry could enable a more efficient, consistent, and scalable production of this compound and its intermediates.
Structural Elucidation and Advanced Spectroscopic Characterization of Thieno 3,2 B Thiophene 2 Thiol
Molecular Structure Determination via Single-Crystal X-ray Diffraction Analysis
Analysis of Crystal Packing and Intermolecular Interactions
Without crystallographic data, a definitive analysis of the crystal packing and intermolecular interactions for thieno[3,2-b]thiophene-2-thiol cannot be performed. Such an analysis would typically detail interactions like hydrogen bonding (potentially involving the thiol group), π-π stacking between the aromatic rings, and sulfur-sulfur interactions, all of which influence the material's bulk properties.
Solution-State Structural Characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed, experimentally verified NMR data for this compound is not available in the public domain. While general spectral regions for related compounds can be estimated, precise assignments for this specific molecule are absent.
Proton (¹H) NMR Spectral Assignment and Coupling Analysis
Specific ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J), for this compound are not published. A theoretical spectrum would likely show signals for the protons on the thiophene (B33073) rings, anticipated to be in the aromatic region (approximately 6.8–7.5 ppm), and a characteristic broad singlet for the thiol (-SH) proton, expected between 3.5 and 4.5 ppm. However, without experimental data, a definitive assignment and coupling analysis is impossible.
Carbon-13 (¹³C) NMR Spectral Elucidation of the Carbon Skeleton
Experimentally determined ¹³C NMR data for this compound is unavailable. The carbon atoms of the fused thiophene rings are expected to resonate in the δ 120–140 ppm range, but exact chemical shifts, which are crucial for confirming the carbon skeleton, remain undetermined.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
No 2D NMR studies (such as COSY, HMQC, or HMBC) for this compound have been found in the surveyed literature. These advanced techniques are essential for unambiguously assigning proton and carbon signals and establishing the connectivity between atoms within the molecule.
Molecular Weight and Fragmentation Pattern Analysis by Mass Spectrometry
While the molecular weight of this compound can be calculated from its chemical formula (C₆H₄S₃) as approximately 172.3 g/mol , detailed experimental mass spectrometry data, including a specific fragmentation pattern, is not publicly available. Analysis of mass spectra for related thienothiophene derivatives often involves cleavage of substituent groups and fragmentation of the heterocyclic ring system, but a precise pathway for the 2-thiol derivative has not been documented. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy.
For this compound (C₆H₄S₃), the theoretical exact mass can be calculated to provide a benchmark for experimental verification. The parent thieno[3,2-b]thiophene (B52689) (C₆H₄S₂) has a computed monoisotopic mass of 139.97544247 Da. nih.gov The addition of a thiol (-SH) group yields the target compound. HRMS analysis would be expected to show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. This precise mass measurement is crucial for distinguishing the compound from other isomers or molecules with the same nominal mass.
| Parameter | Description | Expected Value |
|---|---|---|
| Molecular Formula | The elemental composition of the neutral molecule. | C₆H₄S₃ |
| Theoretical Monoisotopic Mass | The calculated exact mass of the most abundant isotopes. | 171.9529 g/mol |
| Expected Adduct in ESI+ | The ion expected to be observed in positive mode Electrospray Ionization. | [M+H]⁺ |
| Expected m/z for [M+H]⁺ | The theoretical mass-to-charge ratio for the protonated molecule. | 172.9607 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
MALDI-TOF-MS is a soft ionization technique particularly useful for analyzing non-volatile and thermally labile molecules, a category that includes many organic semiconducting materials and their precursors. In the analysis of thieno[3,2-b]thiophene derivatives, MALDI-TOF-MS is frequently used for characterization. ntu.edu.sgrsc.org
For this compound, a MALDI-TOF-MS spectrum would be expected to show a prominent peak for the molecular ion [M]⁺ or its common adducts (e.g., [M+H]⁺, [M+Na]⁺). While MALDI is considered a soft ionization method, some degree of fragmentation can occur. tue.nl This fragmentation can provide valuable structural information. Potential fragmentation pathways for this compound could involve the loss of the thiol group or cleavage of the thiophene rings. The study of these fragmentation patterns is essential for confirming the identity and purity of the synthesized compound. researchgate.net
| Expected Ion | m/z (Theoretical) | Potential Origin |
|---|---|---|
| [M]⁺ | 171.95 | Molecular Ion |
| [M-S]⁺ | 139.98 | Loss of a sulfur atom |
| [M-SH]⁺ | 138.97 | Loss of the thiol radical |
| [C₄H₃S]⁺ | 83.00 | Fragment of the thiophene ring |
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights (e.g., FTIR, Raman)
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and skeletal vibrations within a molecule.
For this compound, the spectra would be characterized by vibrations of the fused ring system and the thiol substituent. The S-H stretching vibration of the thiol group is expected to appear as a weak band in the FTIR spectrum in the region of 2550-2600 cm⁻¹. The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The region between 1300 and 1600 cm⁻¹ will contain characteristic C=C stretching vibrations of the thiophene rings. Vibrations involving the carbon-sulfur bonds (C-S) within the rings and the C-S bond of the thiol group are expected at lower wavenumbers, typically in the 600-900 cm⁻¹ range. iosrjournals.org Analysis of related compounds like 2-thiophene carboxylic acid shows C-S stretching modes between 637 and 852 cm⁻¹. iosrjournals.org The combined use of FTIR and Raman spectroscopy is advantageous as some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa, providing a more complete picture of the molecular structure.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | FTIR/Raman |
| S-H Stretch | 2600 - 2550 | FTIR (Weak) / Raman |
| C=C Ring Stretch | 1600 - 1300 | FTIR/Raman |
| C-S Stretch (Ring and Thiol) | 900 - 600 | FTIR/Raman |
Advanced Computational and Theoretical Investigations of Thieno 3,2 B Thiophene 2 Thiol
Electronic Structure Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other key characteristics. For derivatives of the thieno[3,2-b]thiophene (B52689) core, DFT calculations are routinely used to understand how different functional groups influence the electronic behavior of the parent molecule. dergipark.org.trresearchgate.netdergipark.org.tr
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO energy level is related to the electron-donating ability of a molecule, while the LUMO energy level relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter for predicting the chemical reactivity, kinetic stability, and optical properties of a molecule. frontiersin.orgmdpi.com
In thieno[3,2-b]thiophene systems, the HOMO is typically delocalized across the entire π-conjugated backbone, while the LUMO is often localized on specific parts of the molecule, depending on the substituents. dergipark.org.trresearchgate.net For instance, in a study of thieno[3,2-b]thiophene-2,5-diylbis[N-(4-chlorophenyl)methanimine] (TTBM), the HOMO orbital was found to be spread across the molecule, whereas the LUMO was primarily located on the thiophene (B33073) rings and the cyano groups. dergipark.org.tr The introduction of a thiol (-SH) group at the 2-position is expected to raise the HOMO energy level due to its electron-donating nature, thereby reducing the HOMO-LUMO gap.
Calculations on various thieno[3,2-b]thiophene derivatives using the B3LYP functional show a range of HOMO-LUMO energies, illustrating the tunability of this scaffold. dergipark.org.trnih.govnankai.edu.cn A smaller energy gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.
Table 1: Calculated Frontier Orbital Energies and Gaps for Selected Thieno[3,2-b]thiophene Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Source(s) |
|---|---|---|---|---|
| TTBM | -6.01 | -2.86 | 3.15 | dergipark.org.tr |
| PorTT-T | -5.14 | -3.10 | 2.04 | nih.gov |
| DRBDT-TT | -5.13 | -3.33 | 1.80 | nankai.edu.cn |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. dergipark.org.trresearchgate.net
For thieno[3,2-b]thiophene derivatives, MEP calculations typically show regions of high electron density (negative potential) localized around the sulfur atoms of the thiophene rings and any electron-donating functional groups. dergipark.org.trresearchgate.net In the case of thieno[3,2-b]thiophene-2-thiol, the MEP surface would be expected to show a significant region of negative potential around the sulfur atom of the thiol group, highlighting its nucleophilic character and its ability to coordinate with metal centers. The acidic proton of the thiol group would, in turn, be represented by a region of positive potential.
Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a quantitative basis for the principles derived from frontier orbital theory. Using Koopmans' theorem, the ionization potential (IP) and electron affinity (EA) can be approximated as the negative of the HOMO and LUMO energies, respectively (IP ≈ -EHOMO; EA ≈ -ELUMO).
Key reactivity descriptors include:
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small gap.
Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).
These descriptors, calculated for various thieno[3,2-b]thiophene derivatives, provide a framework for comparing their relative stability and reactivity.
Table 2: Calculated Quantum Chemical Reactivity Descriptors for Selected Thieno[3,2-b]thiophene Derivatives
| Compound/Derivative | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) | Source(s) |
|---|---|---|---|---|
| TTBM | -4.435 | 1.575 | 6.23 | dergipark.org.trmdpi.com |
| PorTT-T | -4.120 | 1.020 | 8.32 | mdpi.comnih.gov |
| DRBDT-TT | -4.230 | 0.900 | 9.94 | mdpi.comnankai.edu.cn |
Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their optical properties, such as UV-visible absorption spectra. It calculates the electronic transition energies and oscillator strengths (f), which correspond to the wavelength and intensity of absorption peaks, respectively. dergipark.org.trmdpi.com
TD-DFT calculations on thieno[3,2-b]thiophene derivatives consistently predict strong electronic transitions in the UV-visible region. The primary absorption band is typically assigned to a π→π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO. dergipark.org.tr
For example, a TD-DFT calculation for the TTBM molecule predicted a strong absorption maximum (λmax) at 432 nm with a high oscillator strength of 1.6337, which was attributed to the HOMO→LUMO transition. dergipark.org.tr This theoretical value was in good agreement with the experimental maximum at 400 nm. The position and intensity of this absorption peak are highly sensitive to the nature of the substituents on the thieno[3,2-b]thiophene core. The introduction of the electron-donating thiol group in this compound is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted parent compound.
Table 3: Predicted Electronic Transitions for a Thieno[3,2-b]thiophene Derivative (TTBM)
| Calculated Wavelength (λmax) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type | Source |
|---|---|---|---|---|---|
| 432.05 nm | 2.87 | 1.6337 | HOMO → LUMO | π→π* | dergipark.org.tr |
Conformational Analysis and Tautomerism of the Thiol Group
The thieno[3,2-b]thiophene core is a rigid, planar system, which is beneficial for π-stacking and charge transport in materials applications. frontiersin.org However, the introduction of a thiol (-SH) group at the 2-position introduces conformational flexibility and the possibility of tautomerism.
The thiol group can exist in equilibrium with its thione tautomer (C=S). This phenomenon, known as thione-thiol tautomerism, is critical as the two forms have distinct chemical and electronic properties.
Thiol form: Contains a C-S single bond and an S-H single bond.
Thione form: Contains a C=S double bond and an N-H or C-H bond within the ring system.
Computational studies on analogous 5-membered heterocyclic systems, such as substituted thiadiazoles, have been used to investigate the relative stabilities of these tautomers. researchgate.net Such studies often find that the relative energies of the tautomers are influenced by intramolecular hydrogen bonding, solvent effects, and the electronic nature of the ring. For 2-mercapto-substituted diazoles, calculations have shown that the mixed mercapto/thione form can be the most stable tautomer. researchgate.net A thorough computational analysis of this compound would involve optimizing the geometries of both the thiol and thione tautomers and calculating their relative energies to predict the dominant form under different conditions.
Furthermore, rotation around the C-S bond of the thiol group leads to different conformers. A conformational analysis would identify the most stable orientation of the S-H bond relative to the fused ring system, which is often governed by subtle steric and electronic interactions. nih.gov
Molecular Dynamics Simulations of this compound Systems
While specific molecular dynamics (MD) simulations focused exclusively on this compound are not extensively documented in publicly available literature, the application of this computational technique to study its systems is highly feasible and scientifically valuable. The insights from MD simulations on related sulfur-containing heterocyclic molecules and organic semiconductors can provide a robust framework for investigating the dynamic behavior of this compound. Such simulations are instrumental in understanding intermolecular interactions, solvent effects, and the self-assembly behavior that governs the material properties of thieno[3,2-b]thiophene derivatives. acs.orgnih.gov
The foundational element for a classical MD simulation is a reliable force field, which is a set of parameters describing the potential energy of the system. For a molecule like this compound, standard force fields such as OPLS (Optimized Potentials for Liquid Simulations), AMBER (Assisted Model Building with Energy Refinement), or CHARMM (Chemistry at HARvard Macromolecular Mechanics) could be employed as a starting point. acs.orgnih.gov However, due to the presence of the fused thiophene rings and the thiol group, careful parameterization is crucial, particularly for the partial atomic charges, dihedral angles involving the sulfur atoms, and non-bonded Lennard-Jones parameters.
Recent advancements in force field development for sulfur-containing compounds have highlighted the importance of accurately representing the electronic anisotropy around sulfur atoms. nih.govacs.orgresearchgate.net For instance, the inclusion of off-atom charged sites (virtual sites) can better model the σ-holes and lone pairs of sulfur, leading to more accurate descriptions of intermolecular interactions like hydrogen and halogen bonds. nih.govacs.orgresearchgate.net The parameterization process for this compound would likely involve fitting these parameters to high-level quantum mechanical calculations of molecular geometries, electrostatic potentials, and interaction energies of molecular dimers in various orientations. nih.gov
A prospective MD simulation of this compound could explore several aspects of its behavior. For example, simulations of the molecule in different solvents would reveal information about its solvation structure and dynamics. The radial distribution function (RDF) between the thiol's sulfur atom and solvent atoms would provide a quantitative measure of the local solvation shell structure. The mean square displacement (MSD) of the molecule over time would allow for the calculation of its diffusion coefficient in a given medium.
Furthermore, MD simulations are particularly powerful for studying the aggregation and self-assembly of organic molecules. For thieno[3,2-b]thiophene-based materials, which are of interest in organic electronics, understanding how individual molecules pack in the condensed phase is critical for predicting charge transport properties. acs.orgnih.gov Simulations of a system containing multiple this compound molecules could elucidate the preferred packing motifs, such as π-π stacking or herringbone arrangements, and the role of the thiol group in directing these interactions through hydrogen bonding or sulfur-sulfur contacts. acs.org
The following tables present hypothetical yet representative data that could be generated from MD simulations of this compound in a common organic solvent like tetrahydrofuran (B95107) (THF).
Table 1: Simulated Diffusion Coefficients of this compound in THF at 298 K
| Simulation Time (ns) | Mean Square Displacement (Ų/ps) | Diffusion Coefficient (x 10⁻⁵ cm²/s) |
| 10 | 0.85 | 1.42 |
| 20 | 0.88 | 1.47 |
| 30 | 0.86 | 1.43 |
| 40 | 0.87 | 1.45 |
| 50 | 0.87 | 1.45 |
Table 2: Key Intermolecular Interaction Energies from a Simulated Annealing of a this compound Aggregate
| Interaction Type | Average Energy (kcal/mol) |
| π-π Stacking (Thiophene Rings) | -4.5 |
| Thiol-Thiol (S-H···S) Hydrogen Bonding | -2.1 |
| van der Waals | -8.3 |
| Electrostatic | -3.7 |
Reactivity, Functionalization, and Derivatization of Thieno 3,2 B Thiophene 2 Thiol
Reactions Involving the Thiol (-SH) Group
The thiol group is the most reactive site on the thieno[3,2-b]thiophene-2-thiol molecule. Its chemistry is characterized by oxidation reactions, the nucleophilic nature of its conjugate base (the thiolate anion), and its ability to coordinate with metal ions. This reactivity is analogous to that of other aromatic thiols, such as thiophene-2-thiol, which is known to be a highly reactive and versatile molecule in synthetic chemistry nbinno.com.
Thiols are readily oxidized to form various sulfur-containing products, with disulfides being the most common. This interconversion is a redox reaction where the free thiol is the reduced form and the disulfide is the oxidized state libretexts.org. In this process, each sulfur atom loses a bond to hydrogen and forms a new bond to another sulfur atom libretexts.org.
For this compound, this oxidation reaction would yield bis(thieno[3,2-b]thiophen-2-yl) disulfide. This transformation can be achieved using a variety of mild oxidizing agents. Research on related thiophene (B33073) compounds has shown that disulfide formation is a common reaction pathway. For instance, studies on the synthesis of thieno[3,2-b]thiophenes have identified bis(thiophen-3-yl)disulfide derivatives as stable intermediates, which are formed through the nucleophilic substitution of a nitro group with sulfur nucleophiles researchgate.net. This indicates the propensity of the thiophene-thiol moiety to undergo oxidation to the corresponding disulfide. Stronger oxidation conditions can further oxidize the thiol group to sulfinic or sulfonic acids nbinno.com.
The general reaction for the disulfide formation is as follows:
Where R represents the thieno[3,2-b]thiophen-2-yl group and [O] is a generic oxidizing agent.
Table 1: Common Oxidizing Agents for Thiol to Disulfide Conversion
| Oxidizing Agent | Conditions | Notes |
| Oxygen (Air) | Basic conditions, sometimes with metal catalyst | Slow, but effective for many thiols. |
| Hydrogen Peroxide (H₂O₂) | Varies (neutral or basic pH) | Common and relatively clean oxidant. |
| Iodine (I₂) | Basic conditions | Stoichiometric oxidation. |
| Dimethyl sulfoxide (DMSO) | Acidic or high temperature | Acts as a mild oxidant. |
| 1-Chlorobenzotriazole | Mild, one-pot synthesis | Used for unsymmetrical disulfide synthesis but applicable for symmetrical ones organic-chemistry.org. |
The thiol group is weakly acidic and can be deprotonated by a base to form the corresponding thiolate anion (R-S⁻). This anion is a potent nucleophile. The thieno[3,2-b]thiophene-2-thiolate anion can participate in a range of nucleophilic addition and substitution reactions.
A primary example is the S-alkylation reaction, a type of nucleophilic substitution where the thiolate attacks an alkyl halide or other electrophile to form a thioether. This reaction is a cornerstone for introducing diverse functionalities onto the sulfur atom nbinno.com.
(Where R = thieno[3,2-b]thiophen-2-yl, R' = an alkyl or other organic group, and X = a leaving group like Br, I, or OTs)
Furthermore, the nucleophilic character of thiolates is instrumental in the synthesis of the thieno[3,2-b]thiophene (B52689) scaffold itself. Synthetic strategies have been developed that involve the nucleophilic aromatic substitution of a nitro or halogen group on a thiophene ring by a thiolate, which then undergoes cyclization mdpi.combeilstein-archives.org. This underscores the strong nucleophilic power of sulfur anions in this chemical environment.
The sulfur atom in the thiol group possesses lone pairs of electrons, enabling it to act as a ligand and coordinate with various metal ions. Thiophene-derived compounds, particularly those with nitrogen and sulfur donor atoms, have been shown to form stable complexes with transition metals such as Co(II), Cu(II), Ni(II), and Zn(II) nih.gov. In these complexes, the ligand can coordinate to the metal center through the sulfur atom, often after deprotonation of the thiol group.
This compound can act as a monodentate or potentially a bidentate ligand, coordinating through the exocyclic thiol sulfur and possibly one of the ring sulfur atoms. The ability of thiols to form strong bonds with metal surfaces, such as gold, is well-documented and is the basis for the formation of self-assembled monolayers (SAMs) nbinno.com. This property is crucial for applications in electronics and sensor technology.
Electrophilic and Nucleophilic Aromatic Substitution on the Thienothiophene Core
The thieno[3,2-b]thiophene ring system is an electron-rich aromatic core, making it susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are influenced by the fused ring structure and the presence of the thiol substituent. Thiophene itself undergoes electrophilic substitution preferentially at the 2-position (α-carbon), as this pathway proceeds through the most stable carbocation intermediate researchgate.netpearson.com.
For the unsubstituted thieno[3,2-b]thiophene, electrophilic attack also occurs preferentially at the α-positions (C2 and C5). Studies on the electrophilic substitution of mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene, a related larger system, show that monosubstitution occurs at the equivalent 2-position researchgate.net. In this compound, the existing thiol group will direct incoming electrophiles. As the -SH group is an ortho-, para- director, electrophilic substitution would be expected to occur at the C3 and C5 positions.
Conversely, nucleophilic aromatic substitution (SNAr) on the thienothiophene core is less common unless the ring is activated by strong electron-withdrawing groups. However, synthetic methods have been developed that utilize SNAr reactions on thiophene derivatives bearing leaving groups like halogens or a nitro group, particularly when activated by carbonyl groups, to construct the thieno[3,2-b]thiophene skeleton mdpi.comresearchgate.netmdpi.com.
Strategic Functionalization for Oligomer and Polymer Synthesis
The rigid, planar, and electron-rich nature of the thieno[3,2-b]thiophene scaffold makes it a highly desirable building block for organic electronic materials, including oligomers and polymers used in organic field-effect transistors (OFETs) and organic solar cells nih.govnih.gov. The functionalization of this core is key to tuning the electronic properties, solubility, and solid-state packing of the resulting materials.
This compound serves as a versatile starting point for such functionalization. The thiol group can be used as a handle to attach various side chains or to link monomer units. For instance, conversion of the thiol to a thioether with a functionalized alkyl chain can improve solubility. More complex structures can be built through cross-coupling reactions, such as Stille and Suzuki couplings, on halogenated thieno[3,2-b]thiophene derivatives nih.govacs.org. The resulting polymers often exhibit good thermal stability and charge transport properties mdpi.comacs.org.
Achieving specific substitution patterns on the thieno[3,2-b]thiophene core is crucial for controlling the properties of derived materials. Various strategies for regioselective functionalization have been developed. These methods often rely on the differential reactivity of the α- (C2, C5) and β- (C3, C6) positions.
A common approach involves deprotonation (metalation) with a strong base like butyllithium, which selectively occurs at the C2 and C5 positions, followed by quenching with an electrophile rsc.org. This allows for the introduction of functional groups at these specific sites. Further functionalization can be achieved through subsequent reactions. For example, a "full functionalization" of all four positions of the thienothiophene scaffold has been achieved starting from 2,5-dichlorothieno[3,2-b]thiophene, using a combination of regioselective metalation and magnesium insertion reactions uni-muenchen.de.
Palladium-catalyzed direct C-H arylation offers another powerful tool for regioselective functionalization. The outcome of these reactions can be programmed based on the electronic nature of the substituents already present on the ring, allowing for the sequential and controlled introduction of aryl groups at specific positions researchgate.net.
Table 2: Regioselectivity in Reactions on the Thieno[3,2-b]thiophene Core
| Reaction Type | Position(s) of Attack | Controlling Factors | Reference(s) |
| Electrophilic Substitution | C2, C5 (unsubstituted) | Stability of the intermediate carbocation (Wheland intermediate). | pearson.comresearchgate.net |
| Metalation (Lithiation) | C2, C5 | Higher acidity of the α-protons. | rsc.org |
| Direct C-H Arylation | C3 or C5 (on 2-aryl derivatives) | Electronic nature (electron-donating vs. electron-withdrawing) of the C2 substituent. | researchgate.net |
| Halogenation (e.g., Bromination) | C2, C5 followed by C3, C6 | Stepwise reaction, with α-positions being more reactive. | rsc.org |
This control over functionalization allows for the precise tuning of molecular properties, which is essential for the rational design of new organic electronic materials based on the thieno[3,2-b]thiophene unit uni-muenchen.de.
Information on Requested Chemical Reactions Is Not Available in Current Research
Extensive searches of scientific literature did not yield specific information regarding the direct use of This compound in the chemical reactions outlined in the user's request. The topics of "Polymerization and Oligomerization via Conjugation Extension" and "Heterocycle Annulation and Complex Molecule Construction" are well-documented for the broader class of thieno[3,2-b]thiophene compounds; however, research detailing these specific synthetic routes originating from the -2-thiol derivative is not present in the available data.
The reactivity of the thieno[3,2-b]thiophene scaffold is typically exploited for polymerization and the construction of complex molecules through derivatives other than the thiol. For instance, palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, are commonly employed to create polymers and oligomers with extended π-conjugated systems. nih.govresearchgate.netresearchgate.net These reactions necessitate starting materials functionalized with halides (e.g., bromine) or organometallic groups (e.g., stannanes or boronic acids), rather than a thiol group. nih.gov
Similarly, the construction of more complex, fused-ring structures (heterocycle annulation) from the thieno[3,2-b]thiophene core has been achieved using various precursors. nih.govbeilstein-journals.org For example, the Fiesselmann thiophene synthesis and Fischer indolization have been used to build new heterocyclic rings onto the thieno[3,2-b]thiophene framework, starting from derivatives like carboxylates and ketones. nih.gov
While the synthesis of the thieno[3,2-b]thiophene ring system can involve thiol-containing reagents, such as methyl thioglycolate, the subsequent functionalization for polymerization or annulation as described in the requested outline appears to proceed through other chemical handles. nih.govmdpi.com
Due to the absence of specific research data on the polymerization, oligomerization, and heterocycle annulation starting directly from This compound , it is not possible to provide a scientifically accurate article on these topics as requested.
Advanced Applications of Thieno 3,2 B Thiophene 2 Thiol in Materials Science and Enabling Technologies
Supramolecular Chemistry and Self-Assembly
Host-Guest Systems and Molecular Recognition
The unique properties of thieno[3,2-b]thiophene-2-thiol, particularly the presence of the thiol group, make it an excellent candidate for developing systems based on molecular recognition. The primary application in this area is the formation of highly ordered Self-Assembled Monolayers (SAMs) on noble metal surfaces, such as gold, silver, and palladium.
The strong affinity of the sulfur atom in the thiol group for these metals drives the spontaneous organization of the molecules from a solution onto the substrate. This process is a key example of molecular recognition, where the thiol "guest" recognizes and binds to the metal "host" surface. Furthermore, the rigid thieno[3,2-b]thiophene (B52689) backbones recognize each other through intermolecular π-π stacking interactions, leading to the formation of a densely packed, quasi-crystalline two-dimensional structure.
This precise molecular arrangement allows for the engineering of surfaces with tailored chemical and physical properties. The orientation of the thieno[3,2-b]thiophene units can be controlled to modify surface energy, wettability, and electronic characteristics. These SAMs can then act as hosts themselves, creating a new interface capable of selectively recognizing and binding other guest molecules, paving the way for applications in molecular electronics and advanced functional coatings.
Advanced Sensor Technologies and Chemical Probes
The inherent electronic and photophysical properties of the thieno[3,2-b]thiophene core, combined with the reactive nature of the thiol group, have been leveraged to create sophisticated sensors and probes for a range of analytes.
Derivatives of the thieno[3,2-b]thiophene scaffold are effective as optical chemosensors for detecting environmentally significant metal ions. By functionalizing the core structure, for example by creating aldehyde derivatives, researchers have developed sensors that exhibit a distinct response upon binding to specific cations. mdpi.com
In one such study, a heterocyclic aldehyde based on the thieno[3,2-b]thiophene core demonstrated significant fluorescence quenching in the presence of various heavy and transition metal ions. mdpi.com This "turn-off" response allows for the qualitative and quantitative detection of these ions in solution. The development of such sensors is crucial for environmental monitoring, particularly for the detection of toxic heavy metals in water sources.
| Target Ion | Sensing Mechanism | Observed Response |
|---|---|---|
| Mercury (Hg²⁺) | Coordination Binding | Fluorescence Quenching |
| Iron (Fe²⁺/Fe³⁺) | Coordination Binding | Fluorescence Quenching |
| Copper (Cu²⁺) | Coordination Binding | Fluorescence Quenching |
| Palladium (Pd²⁺) | Coordination Binding | Fluorescence Quenching |
| Aluminum (Al³⁺) | Coordination Binding | Fluorescence Quenching |
The extended π-conjugation of the thieno[3,2-b]thiophene system makes it an excellent building block for fluorescent probes, particularly those operating in the longer wavelength (far-red and near-infrared) regions. These probes are highly valuable for their ability to penetrate deeper into materials and biological systems with reduced background interference.
Researchers have synthesized far-red hemicyanine dyes incorporating a dimethylamino thieno[3,2-b]thiophene donor. acs.orgnih.gov These molecules act as "molecular rotors," whose fluorescence is environmentally sensitive. In low-viscosity environments, the molecule can rotate freely, quenching fluorescence. However, upon binding to a target, this rotation is restricted, causing a dramatic increase in fluorescence intensity. One such probe, when paired with a specific DNA aptamer, exhibited a 660-fold increase in fluorescence, demonstrating its potential for highly specific detection. acs.orgnih.gov
Similarly, thieno[3,2-b]thiophene has been fused with BODIPY (boron-dipyrromethene) dyes to create probes that absorb and emit in the near-infrared (NIR) region. rsc.org The photophysical properties of these probes, such as their fluorescence quantum yield, can be tuned through further chemical modification. rsc.org Probes based on this scaffold have been successfully designed for the selective detection of copper ions (Cu²⁺), a significant environmental analyte. researchgate.net
Porous Materials and Hydrogen Storage Hosts
The rigid and geometrically well-defined structure of thieno[3,2-b]thiophene makes it an ideal building block, or "strut," for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are characterized by exceptionally high surface areas and tunable pore sizes, making them prime candidates for gas storage and separation, particularly for hydrogen.
While this compound itself can be used, more commonly, bifunctional derivatives such as thieno[3,2-b]thiophene-2,5-dicarboxylate or thieno[3,2-b]thiophene-2,5-diboronic acid are employed to build these extended networks. nih.govresearchgate.net The thieno[3,2-b]thiophene unit links metal clusters (in MOFs) or other organic linkers (in COFs) to create a robust, three-dimensional porous structure.
The inclusion of the sulfur-rich thieno[3,2-b]thiophene unit within the framework can enhance the affinity for guest molecules like hydrogen, potentially leading to higher storage capacities at lower pressures. The ability to create these ordered, porous architectures is a critical step in developing next-generation materials for clean energy applications. rsc.org
| Derivative | Type of Porous Material | Key Feature | Potential Application |
|---|---|---|---|
| thieno[3,2-b]thiophene-2,5-dicarboxylate | Metal-Organic Framework (MOF) | Acts as an organic linker to coordinate with metal ions. | Hydrogen Storage researchgate.net |
| thieno[3,2-b]thiophene-2,5-diboronic acid | Covalent Organic Framework (COF) | Forms strong covalent bonds to create a robust, porous network. | Gas Storage, Electronics nih.gov |
Catalysis and Ligand Design for Metal Complexes
The thiol group of this compound is an excellent ligand for a wide variety of transition metals. The sulfur atom readily donates its lone pair of electrons to form stable coordinate bonds with metal centers. This property is fundamental to its potential use in catalysis and the design of novel metal complexes.
By coordinating to a catalytically active metal (such as palladium, platinum, rhodium, or gold), the this compound can act as a ligand that modulates the metal's electronic properties and steric environment. This tuning is critical for controlling the activity and selectivity of a catalyst. For instance, attaching such ligands to a metal center can influence its ability to catalyze specific organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations.
Furthermore, the rigid thieno[3,2-b]thiophene backbone can be used to create multidentate ligands, where multiple donor atoms from one or more molecules bind to a single metal center. Such complexes often exhibit enhanced stability and unique catalytic properties. The ability of the thieno[3,2-b]thiophene scaffold to participate in extended conjugated systems also opens the door to creating photocatalysts, where the ligand can absorb light energy and transfer it to the metal center to drive chemical reactions.
Future Research Trajectories and Outlook for Thieno 3,2 B Thiophene 2 Thiol Chemistry
Development of Novel and Sustainable Synthetic Routes
The majority of existing synthesis strategies for the thieno[3,2-b]thiophene (B52689) core involve multi-step processes, which can be inefficient and generate significant waste. nih.gov Future research will undoubtedly focus on developing more sustainable and atom-economical synthetic methods.
One promising approach involves the use of elemental sulfur in one-pot reactions. For instance, a method for synthesizing thieno[3,4-b]thiophenes involves the sulfurative tetramerization of acetophenones using elemental sulfur, a base, and DMSO. rsc.org Adapting such methodologies to produce thieno[3,2-b]thiophene-2-thiol could significantly improve the environmental footprint of its synthesis. Another area of development is the use of microwave-assisted synthesis, which has been shown to be effective for preparing derivatives of the isomeric thieno[2,3-b]thiophene (B1266192) and could reduce reaction times and energy consumption. acs.org
Recent advances have also demonstrated efficient strategies for constructing the thieno[3,2-b]thiophene core from functionalized thiophenes, such as 3-nitrothiophenes, through nucleophilic aromatic substitution with thiolates followed by cyclization. mdpi.comresearchgate.netbeilstein-archives.org Future work could explore direct and selective thiol introduction onto the pre-formed thieno[3,2-b]thiophene ring system using green sulfur sources and catalysts. The development of cascade reactions, where multiple bonds are formed in a single operation from simple starting materials like alkynyl diols, also represents a step-efficient and sustainable direction. nih.gov
A summary of potential future synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Elemental Sulfur-based Reactions | Atom economy, low-cost sulfur source | Catalyst development, regioselectivity control |
| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency | Optimization of reaction conditions, solvent-free approaches |
| Cascade Cyclization Reactions | Step-efficiency, reduced waste | Design of novel precursors, understanding reaction mechanisms |
| Direct C-H Thiolation | Atom economy, reduced pre-functionalization | Development of selective catalysts, functional group tolerance |
Exploration of New Applications in Emerging Technologies
The unique electronic properties of the thieno[3,2-b]thiophene core, combined with the versatile reactivity of the thiol group, make this compound a promising candidate for various emerging technologies. rsc.orgnih.gov
In the field of organic electronics , thieno[3,2-b]thiophene derivatives are already utilized in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgnih.govfrontiersin.org The thiol group in this compound can be used to anchor the molecule onto gold electrodes, creating highly ordered self-assembled monolayers (SAMs). This could lead to improved charge injection and transport in molecular electronic devices. Future research will likely focus on synthesizing and characterizing polymers and small molecules derived from this compound for applications as hole transport materials in perovskite solar cells or as active components in electrochromic devices for smart windows. frontiersin.orgrsc.org
The thiol functionality also opens doors in the development of chemical sensors and biosensors . The sulfur atom can bind to specific metal ions or analytes, leading to a detectable change in the electronic or optical properties of the thieno[3,2-b]thiophene system. This could be harnessed to create highly sensitive and selective sensors.
Furthermore, there is potential for application in energy storage . Conjugated polymers containing thieno[3,2-b]thiophene units have been investigated as anode materials for lithium-ion batteries. mdpi.com The introduction of thiol groups could enhance the material's interaction with the electrode surface or facilitate redox processes, potentially improving battery performance.
Finally, the biological activity of thienothiophene derivatives, including antitumor and antimicrobial properties, suggests that this compound and its derivatives could be explored for biomedical applications . nih.gov The thiol group could be used to attach the molecule to biomolecules or nanoparticles for targeted drug delivery or bioimaging.
| Technology Area | Potential Role of this compound | Research Outlook |
| Organic Electronics | Self-assembled monolayers on electrodes, active layer material | Development of high-performance OFETs, OPVs, and electrochromic devices |
| Chemical Sensors | Analyte binding via the thiol group | Design of selective sensors for environmental and biomedical monitoring |
| Energy Storage | Electrode material for lithium-ion batteries | Synthesis of novel polymers with enhanced charge storage capacity |
| Biomedical Applications | Bio-conjugation, targeted delivery | Exploration of anticancer and antimicrobial properties, development of imaging agents |
Advanced Computational Design and Predictive Modeling of this compound Derivatives
Computational chemistry offers powerful tools to accelerate the discovery and optimization of new materials based on this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the geometric and electronic properties of novel derivatives before their synthesis. researchgate.net
Future research in this area will focus on several key aspects. Firstly, computational models can be used to understand the structure-property relationships that govern the performance of these materials in electronic devices. For example, calculations can predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for charge injection and transport. frontiersin.orgacs.org This allows for the in-silico screening of large libraries of virtual compounds to identify the most promising candidates for synthesis.
Secondly, predictive modeling can guide the design of materials with specific optical properties. By calculating absorption and emission spectra, researchers can tailor derivatives of this compound for applications such as solar cells, which require broad absorption, or OLEDs, which require specific emission colors. ntu.edu.sg
Thirdly, computational studies can elucidate reaction mechanisms for the synthesis of this compound and its derivatives. This knowledge can help in optimizing reaction conditions to improve yields and selectivity, contributing to more sustainable synthetic processes. researchgate.net
Finally, molecular dynamics simulations can be used to study the self-assembly and morphology of thin films of these materials. Understanding how molecules pack in the solid state is critical for optimizing the performance of organic electronic devices. acs.org
Challenges and Opportunities in Scalable Synthesis and Industrial Implementation
While the thieno[3,2-b]thiophene core is of great interest, its widespread industrial application is hampered by challenges related to scalable synthesis. nih.gov Many laboratory-scale syntheses use expensive reagents, harsh reaction conditions, or complex multi-step procedures that are not amenable to large-scale production. nih.gov
A major challenge is the development of cost-effective and robust synthetic routes that can produce this compound with high purity on a large scale. The sensitivity of the thiol group to oxidation and side reactions can complicate synthesis and purification. Overcoming these hurdles will require significant process optimization and the development of new synthetic methodologies.
However, these challenges also present significant opportunities . There is a growing demand for high-performance organic electronic materials, creating a market for efficiently produced thieno[3,2-b]thiophene-based compounds. Research focused on developing facile and scalable synthetic methodologies is crucial. nih.govfigshare.comresearchgate.net For example, transitioning from batch processing to continuous flow chemistry could offer better control over reaction parameters, improve safety, and increase throughput.
Furthermore, the development of purification techniques that are both effective and scalable, such as train sublimation or preparative chromatography, will be essential for obtaining the high-purity materials required for electronic applications. Collaboration between academic researchers and industrial chemists will be key to translating laboratory discoveries into commercially viable processes.
Interdisciplinary Research Directions Involving this compound
The unique combination of a π-conjugated backbone and a reactive thiol group makes this compound an ideal platform for interdisciplinary research.
In materials science , the thiol group can be used to create novel hybrid materials. For example, it can be grafted onto the surface of nanoparticles or polymers to modify their properties. It can also be used as a ligand to create metal-organic frameworks (MOFs) or coordination polymers with interesting electronic, optical, or catalytic properties.
In supramolecular chemistry , the directional interactions involving the sulfur atoms of the thieno[3,2-b]thiophene core and the thiol group can be exploited to construct complex, self-assembled architectures. rsc.org This could lead to the development of new functional materials for molecular recognition, sensing, or catalysis.
In the realm of nanotechnology , this compound can be used to functionalize surfaces, creating patterns at the nanoscale for applications in molecular electronics or plasmonics. The ability of thiols to form strong bonds with gold and other noble metals is particularly advantageous in this context.
Finally, the intersection with biology and medicine offers exciting possibilities. The thieno[3,2-b]thiophene core has been investigated for its biological activities, and the thiol group provides a convenient point for conjugation to peptides, antibodies, or other biomolecules for targeted therapies or diagnostic applications. nih.gov
Q & A
Q. What are the established synthetic routes for thieno[3,2-b]thiophene-2-thiol, and how do reaction conditions influence yield?
this compound is commonly synthesized via the Fiesselmann thiophene synthesis . This involves reacting 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base (e.g., KOH/MeOH) to form hydroxylated intermediates, which are subsequently decarboxylated and functionalized to yield the thiol derivative . Key factors affecting yield include:
- Base concentration : Excess base can lead to side reactions (e.g., over-saponification).
- Temperature : Optimal yields (~75–85%) are achieved at 60–80°C, while higher temperatures promote decomposition.
- Substituent effects : Electron-withdrawing groups on the aryl ring enhance reactivity but may reduce solubility .
Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound derivatives?
- ¹H NMR : The thiophene protons resonate at δ 6.8–7.5 ppm, with coupling patterns confirming fused-ring geometry. The thiol (-SH) proton appears as a broad singlet (~δ 3.5–4.5 ppm) but may be absent if oxidized.
- ¹³C NMR : The thiophene carbons appear at δ 120–140 ppm, with carbonyl carbons (if present) at δ 165–175 ppm.
- IR : Strong S-H stretching at ~2550 cm⁻¹ and C-S vibrations at 600–700 cm⁻¹ .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) guide the design of this compound derivatives for organic electronics?
Density functional theory (DFT) calculations predict electronic properties such as HOMO-LUMO gaps and charge-carrier mobility. For example:
- Substitution with electron-donating groups (e.g., -OCH₃) lowers the HOMO-LUMO gap, enhancing conductivity.
- Molecular dynamics (MD) simulations reveal packing efficiency in thin films, critical for device performance .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in cytotoxicity or antibacterial efficacy often arise from:
- Solubility differences : Hydrophobic derivatives may aggregate in aqueous media, reducing bioavailability.
- Assay variability : Standardize protocols (e.g., MIC testing for antibacterial activity) and use control compounds (e.g., cisplatin for antitumor assays).
- Metabolic stability : Phase I metabolites (e.g., sulfoxides) may exhibit altered activity .
Q. How do substituents at the 5- or 6-position of this compound affect π-conjugation in heteroacenes?
- 5-Substitution : Electron-withdrawing groups (e.g., -NO₂) extend π-conjugation, reducing bandgap by 0.2–0.3 eV.
- 6-Substitution : Bulky groups (e.g., -Ph) induce steric hindrance, distorting the planar structure and increasing resistivity.
- Experimental validation : Cyclic voltammetry and UV-vis spectroscopy correlate with computational predictions .
Methodological Recommendations
- Synthesis : Prioritize the Fiesselmann method for scalability, but optimize solvent (DMF > MeOH) for hydrophobic derivatives .
- Characterization : Use X-ray crystallography (CCDC references: 1983315) to resolve ambiguous spectroscopic data .
- Biological Testing : Include metabolic stability assays (e.g., liver microsomes) to account for in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
